

# Monitoring Mitophagy Induction by MTX115325: Application Notes and Protocols

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Compound of Interest		
Compound Name:	MTX115325	
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# For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for monitoring the induction of mitophagy by MTX115325, a potent and selective brain-penetrant inhibitor of the deubiquitinating enzyme USP30. By inhibiting USP30, MTX115325 enhances the clearance of damaged mitochondria, a process with significant therapeutic potential in various diseases, including Parkinson's Disease.[1][2][3][4]

#### Introduction to **MTX115325** and Mitophagy

Mitophagy is a selective form of autophagy responsible for the removal of damaged or superfluous mitochondria, playing a critical role in cellular quality control.[5][6] The PINK1/Parkin pathway is a key regulator of this process. Upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin, which ubiquitinates various mitochondrial outer membrane proteins. This ubiquitination serves as a signal for the autophagosome to engulf the damaged mitochondrion for subsequent lysosomal degradation.

USP30, a deubiquitinating enzyme localized to the mitochondrial outer membrane, counteracts this process by removing ubiquitin chains from mitochondrial proteins, thereby inhibiting mitophagy.[1][5][6] **MTX115325** is a small molecule inhibitor of USP30.[7][8] By inhibiting



USP30, **MTX115325** promotes the ubiquitination of mitochondrial proteins, such as TOM20, leading to enhanced mitophagy.[7][9]

### Quantitative Data Summary

The following tables summarize the key quantitative parameters of **MTX115325** activity from in vitro and in vivo studies.

Parameter	Value	Cell Line/System	Reference
IC50 (USP30 Inhibition)	12 nM	Biochemical fluorescence polarization assay	[7][8]
IC50 (USP30 Inhibition)	25 nM	Cellular ubiquitin-like probe assay	[3][8]
EC50 (TOM20 Ubiquitination)	32 nM	HeLa cells overexpressing Parkin	[3][7][8]
EC1.5x (TOM20 Ubiquitination)	10 nM	HeLa cells overexpressing Parkin	[3][8]

Table 1: In Vitro Activity of MTX115325



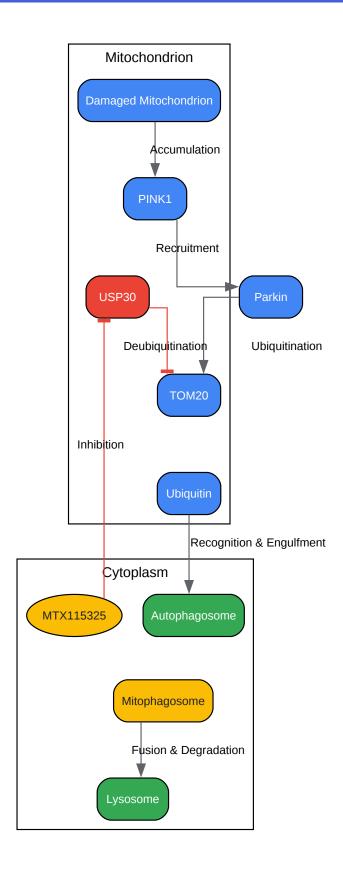
Parameter	Dosage	Animal Model	Key Findings	Reference
Oral Bioavailability	10 mg/kg (single dose)	Mouse	Excellent (98%)	[7]
CNS Penetration (Kpu,u)	10 mg/kg (single dose)	Mouse	~0.4	[7]
Neuroprotection	15 mg/kg and 50 mg/kg (twice daily for 10 weeks)	AAV-A53T-SNCA Mouse Model of Parkinson's Disease	Reduced phosphorylated S129-αSyn, decreased astrocyte activation, prevented dopaminergic neuron loss, and preserved striatal dopamine levels.	[2][7][9]

Table 2: In Vivo Efficacy of MTX115325

## **Signaling Pathway and Experimental Workflow**

MTX115325-Induced Mitophagy Signaling Pathway



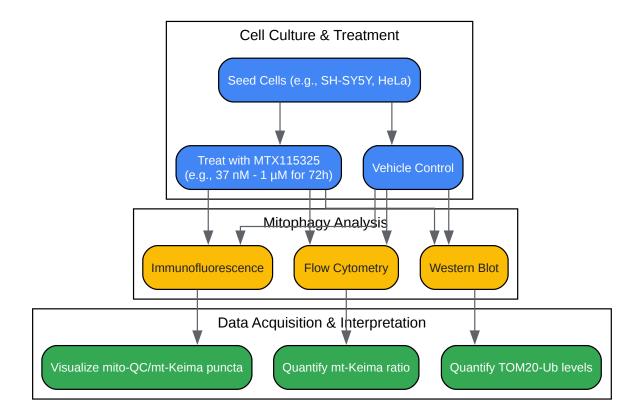


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Caption: **MTX115325** inhibits USP30, promoting Parkin-mediated ubiquitination and subsequent mitophagy.

**Experimental Workflow for Monitoring Mitophagy** 



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Caption: Workflow for assessing MTX115325-induced mitophagy using various techniques.

## **Experimental Protocols**

Protocol 1: Western Blotting for TOM20 Ubiquitination

This protocol is designed to detect the increase in ubiquitinated TOM20 (TOM20-Ub), a direct substrate of USP30, following treatment with **MTX115325**.

Materials:



- Cell lines (e.g., HeLa cells overexpressing Parkin, SH-SY5Y)
- MTX115325
- Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies: anti-TOM20, anti-Ubiquitin
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system

#### Procedure:

- Cell Culture and Treatment:
  - Plate cells at an appropriate density and allow them to adhere overnight.
  - $\circ$  Treat cells with varying concentrations of **MTX115325** (e.g., 10 nM 1  $\mu$ M) or vehicle control for the desired time (e.g., 90 minutes).[7]
- Cell Lysis and Protein Quantification:
  - Wash cells with ice-cold PBS and lyse with RIPA buffer.
  - Centrifuge the lysates to pellet cell debris and collect the supernatant.
  - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:



- Normalize protein amounts for all samples and prepare them for SDS-PAGE.
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against TOM20 and ubiquitin overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and develop with a chemiluminescent substrate.
- Data Analysis:
  - Capture the chemiluminescent signal using an imaging system.
  - Quantify the band intensity for TOM20-Ub and normalize it to the total TOM20 or a loading control. An increase in the TOM20-Ub band indicates USP30 inhibition and mitophagy induction.

#### Protocol 2: Fluorescence Microscopy using mito-QC or mt-Keima

This protocol utilizes pH-sensitive fluorescent reporters targeted to the mitochondria (mito-QC or mt-Keima) to visualize and quantify mitophagy.[10][11][12] In the neutral environment of the mitochondrial matrix, these reporters fluoresce at a specific wavelength. Upon delivery to the acidic environment of the lysosome via mitophagy, their fluorescence properties change, allowing for the detection of mitophagic events.

#### Materials:

- Cells stably expressing mito-QC or mt-Keima
- MTX115325
- Fluorescence microscope with appropriate filter sets



- Hoechst stain for nuclear counterstaining (optional)
- Image analysis software

#### Procedure:

- Cell Culture and Treatment:
  - Plate cells stably expressing mito-QC or mt-Keima on glass-bottom dishes or coverslips.
  - Treat cells with MTX115325 (e.g., 0.333 μM for 20 minutes to 72 hours) or vehicle control.
     [7][13]
- Live-Cell Imaging:
  - For mt-Keima, acquire images using two excitation wavelengths (e.g., 440 nm for neutral pH and 586 nm for acidic pH) and a single emission filter.
  - For mito-QC, which expresses both mCherry (pH-stable) and GFP (pH-sensitive), acquire images in both green and red channels.
  - If desired, counterstain nuclei with Hoechst.
- Image Analysis:
  - For mt-Keima, create a ratiometric image by dividing the signal from the acidic-pH excitation by the signal from the neutral-pH excitation. An increase in this ratio indicates mitophagy.
  - For mito-QC, mitolysosomes will appear as red-only puncta (loss of green fluorescence in the acidic lysosome).
  - Quantify the number and/or area of mitophagic puncta per cell.

Protocol 3: Flow Cytometry for Quantifying Mitophagy with mt-Keima

This protocol provides a high-throughput method for quantifying mitophagy in a cell population using the mt-Keima reporter.[10]



#### Materials:

Cells stably expressing mt-Keima

#### MTX115325

- Flow cytometer with 405 nm and 561 nm lasers and appropriate emission filters
- FACS buffer (PBS with 2% FBS)

#### Procedure:

- Cell Culture and Treatment:
  - Culture cells stably expressing mt-Keima and treat with MTX115325 or vehicle control as described above.
- · Cell Preparation:
  - Harvest cells by trypsinization and wash with PBS.
  - · Resuspend cells in FACS buffer.
- Flow Cytometry Analysis:
  - Analyze the cells on a flow cytometer.
  - Excite the cells with both the 405 nm laser (for neutral mt-Keima) and the 561 nm laser (for acidic mt-Keima).
  - Collect the emission signal for both excitations.
  - Gate on the live cell population.
- Data Analysis:
  - For the gated population, create a ratio of the fluorescence intensity from the 561 nm excitation to the 405 nm excitation.



 An increase in this ratio indicates an increase in mitophagy. Compare the ratios between treated and control samples.

These protocols provide a robust framework for researchers to monitor and quantify the induction of mitophagy by **MTX115325**, facilitating further investigation into its therapeutic potential.

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